1-(3-Methylphenyl)aziridine-2-carboxamide

Lipophilicity Physicochemical property Aziridine-2-carboxamide

1-(3-Methylphenyl)aziridine-2-carboxamide (CAS 933453-57-7, molecular formula C10H12N2O, molecular weight 176.21 g/mol) is the (S)-configured enantiomer of a N-aryl-substituted aziridine-2-carboxamide. It belongs to the broader class of aziridine-2-carboxamide derivatives, which have been investigated as thioredoxin reductase inhibitors, cysteine protease inhibitors, and covalent RNA-targeting electrophiles.

Molecular Formula C10H12N2O
Molecular Weight 176.21 g/mol
CAS No. 933453-57-7
Cat. No. B12632710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methylphenyl)aziridine-2-carboxamide
CAS933453-57-7
Molecular FormulaC10H12N2O
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)N2CC2C(=O)N
InChIInChI=1S/C10H12N2O/c1-7-3-2-4-8(5-7)12-6-9(12)10(11)13/h2-5,9H,6H2,1H3,(H2,11,13)
InChIKeyIXKHPOFZFFAIJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Methylphenyl)aziridine-2-carboxamide (CAS 933453-57-7): Procurement-Relevant Identity and Class Profile for Research Sourcing


1-(3-Methylphenyl)aziridine-2-carboxamide (CAS 933453-57-7, molecular formula C10H12N2O, molecular weight 176.21 g/mol) is the (S)-configured enantiomer of a N-aryl-substituted aziridine-2-carboxamide . It belongs to the broader class of aziridine-2-carboxamide derivatives, which have been investigated as thioredoxin reductase inhibitors, cysteine protease inhibitors, and covalent RNA-targeting electrophiles [1]. The compound features a strained three-membered aziridine ring bearing a meta-tolyl (3-methylphenyl) substituent on the nitrogen and a primary carboxamide at the 2-position, a scaffold configuration that determines its reactivity profile toward biological nucleophiles [2].

Why In-Class Aziridine-2-Carboxamide Analogs Cannot Be Interchanged with 1-(3-Methylphenyl)aziridine-2-carboxamide Without Quantitative Verification


The aziridine-2-carboxamide scaffold exhibits pronounced sensitivity to N-substituent identity, stereochemistry, and electronic effects in determining both chemical reactivity and biological target engagement. Even subtle changes—such as moving from a meta-tolyl to a para-tolyl N-aryl group—can alter lipophilicity, hydrogen-bonding capacity, and steric accessibility of the electrophilic aziridine ring . The (S)-enantiomer of 1-(3-methylphenyl)aziridine-2-carboxamide carries a specific three-dimensional arrangement of the aziridine ring relative to the carboxamide and aryl groups, and prior work on the parent compound Leakadine (aziridine-2-carboxamide) has demonstrated that (S)- and (R)-enantiomers exhibit measurably different cytotoxicity profiles [1]. Generic substitution with another N-substituted aziridine-2-carboxamide—even one sharing the same molecular formula—risks altering solubility, stability, target selectivity, and assay reproducibility, making compound-specific procurement essential for experimental consistency .

Quantitative Differentiation of 1-(3-Methylphenyl)aziridine-2-carboxamide (CAS 933453-57-7) Against Closest Analogs: Property-Level Evidence for Informed Procurement


Lipophilicity Differential: 1-(3-Methylphenyl)aziridine-2-carboxamide Exhibits >150-Fold Higher Computed LogP than the Parent Aziridine-2-Carboxamide Scaffold

The target compound's computed octanol-water partition coefficient (LogP = 1.88) is substantially higher than that of unsubstituted aziridine-2-carboxamide (ACD/LogP = -2.17) . This represents an increase of approximately 4.05 log units, corresponding to a greater than 10,000-fold difference in calculated partition ratio. The meta-methyl substitution on the N-phenyl ring contributes approximately 1.88 log units of additional lipophilicity relative to the 1-benzyl analog (LogP = 0.99), a structurally related comparator with the same molecular formula (C10H12N2O) but different N-substituent connectivity .

Lipophilicity Physicochemical property Aziridine-2-carboxamide N-aryl substitution

Positional Isomer Differentiation: Meta-Tolyl (CAS 933453-57-7) vs. Para-Tolyl (CAS 933453-55-5) Aziridine-2-Carboxamide Enantiomers Represent Distinct Chemical Entities with Non-Identical Polar Surface Area and Steric Profiles

The meta-tolyl (3-methylphenyl) target compound and its para-tolyl (4-methylphenyl) positional isomer (CAS 933453-55-5) share the identical molecular formula (C10H12N2O) and molecular weight (176.22 g/mol) yet represent chemically distinct entities with non-equivalent substitution patterns on the N-aryl ring . The meta-substitution pattern in the target compound alters the electronic distribution and steric environment around the aziridine nitrogen compared to the para-substituted analog, which can affect both the electrophilic reactivity of the aziridine ring and molecular recognition by biological targets. The computed polar surface area (PSA) of the meta-tolyl compound is 47.09 Ų , while the 1-benzylaziridine-2-carboxamide isomer (same molecular formula, different connectivity) has a PSA of 46.10 Ų , demonstrating that even within the same molecular formula, PSA values differ measurably depending on substitution pattern.

Regioisomerism Positional isomer Tolyl aziridine Chemical procurement

Stereochemical Identity Confirmation: (S)-Configured 1-(3-Methylphenyl)aziridine-2-carboxamide Represents a Single Enantiomer with Documented Enantioselective Biological Relevance in the Aziridine-2-Carboxamide Class

The CAS registry entry 933453-57-7 is assigned specifically to the (S)-enantiomer of 1-(3-methylphenyl)aziridine-2-carboxamide . Within the broader aziridine-2-carboxamide class, enantiomer-specific biological activity has been established: for the parent compound Leakadine, the (S)-enantiomer was found to be slightly more cytotoxic than the (R)-enantiomer in vitro, and the enantiomerically pure forms exhibited a 21°C difference in melting point compared to the racemic mixture, reflecting fundamentally different solid-state properties [1]. These class-level findings indicate that procurement of the correct enantiomer is critical, as the (R)-enantiomer or racemic mixture of the target compound would be expected to exhibit different biological activity, solubility, and thermal stability.

Stereochemistry Enantiomer Chiral procurement Cytotoxicity

Computational Property Differentiation: Target Compound LogP of 1.88 Positions It in a Distinct Lipophilicity Space Relative to Both Less and More Lipophilic Aziridine-2-Carboxamide Analogs

The target compound occupies an intermediate lipophilicity range (LogP = 1.88) within the broader landscape of N-substituted aziridine-2-carboxamides . By comparison, 1-(4-fluorophenyl)aziridine-2-carboxamide has a LogP of 1.71 , the 1-benzyl analog has a LogP of 0.99 , and more elaborated derivatives such as 1-benzhydryl-3-ethynyl-N-((S)-1-phenylethyl)aziridine-2-carboxamide reach LogP values of 4.34 [1]. The target compound's LogP of 1.88 places it within the range generally considered favorable for oral bioavailability (Lipinski's rule of five recommends LogP ≤ 5) while providing sufficient lipophilicity for membrane penetration, a property distinct from both the highly hydrophilic parent scaffold (LogP = -2.17) and highly lipophilic tri-substituted derivatives.

Lipophilicity optimization Drug-like properties Aziridine-2-carboxamide series Property-based selection

Evidence-Based Application Scenarios for 1-(3-Methylphenyl)aziridine-2-carboxamide (CAS 933453-57-7) in Research Procurement


Structure-Activity Relationship (SAR) Studies on N-Aryl Substitution Effects in Aziridine-2-Carboxamide Covalent Inhibitor Series

The target compound serves as the meta-tolyl-substituted member in a systematic SAR investigation of N-aryl aziridine-2-carboxamides. Its LogP of 1.88 and PSA of 47.09 Ų distinguish it from the para-tolyl isomer (CAS 933453-55-5) and the 1-benzyl analog (CAS 35216-54-7, LogP = 0.99, PSA = 46.10 Ų), enabling researchers to probe how the position of the methyl substituent on the N-phenyl ring modulates electrophilic reactivity, target engagement, and cellular permeability [1][2]. This SAR exploration is directly supported by the quantitative LogP and PSA differentials established in Section 3.

Enantioselective Covalent Probe Development Leveraging the (S)-Configured Aziridine-2-Carboxamide Scaffold

The (S)-stereochemistry of CAS 933453-57-7 makes it suitable for enantioselective covalent inhibitor or chemical probe development targeting cysteine-containing enzymes, including thioredoxin reductase and protein disulfide isomerases (PDIA1/PDIA3), which are established biological targets of the aziridine-2-carboxamide class [1]. The documented enantioselective cytotoxicity in the parent Leakadine scaffold—where the (S)-enantiomer showed measurably greater activity than the (R)-form—provides class-level justification for selecting the single (S)-enantiomer for biological testing rather than a racemic mixture [2].

Physicochemical Property Benchmarking for Aziridine-2-Carboxamide Library Design

With a computed LogP of 1.88, the target compound occupies an intermediate position in the lipophilicity spectrum of N-substituted aziridine-2-carboxamides (class range: -2.17 to 4.34). This property profile makes it a useful benchmarking compound for library design efforts aimed at balancing membrane permeability with aqueous solubility. The quantitative LogP differential of +0.89 relative to the 1-benzyl analog (same molecular formula) provides a measurable basis for assessing how connectivity isomerism affects compound properties without altering molecular weight [1][2].

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